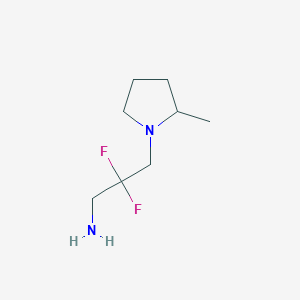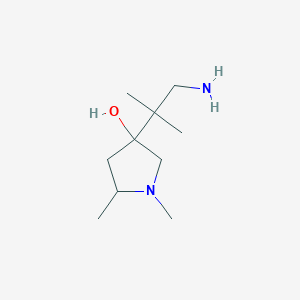
3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol is a versatile chemical compound used extensively in scientific research. This compound’s unique properties enable its application in a myriad of studies, unlocking new possibilities for advances across various disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol typically involves the hydrogenation of 2-aminoisobutyric acid or its esters . This process requires specific reaction conditions, including the use of a palladium catalyst and hydrogen gas. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidines.
Applications De Recherche Scientifique
3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of neurological disorders.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context of the study .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methylpropan-1-ol: A related compound with similar structural features but different functional groups.
3-(1-Amino-2-methylpropan-2-yl)oxolan-3-ol: Another structurally related compound with a different ring system.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C10H22N2O |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
3-(1-amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-8-5-10(13,7-12(8)4)9(2,3)6-11/h8,13H,5-7,11H2,1-4H3 |
Clé InChI |
WEIFSYUWNKNSSS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1C)(C(C)(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)
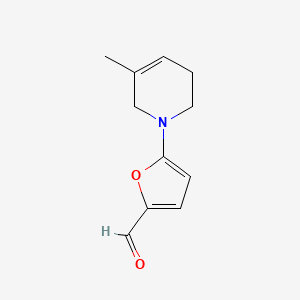


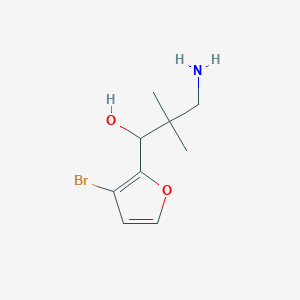
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
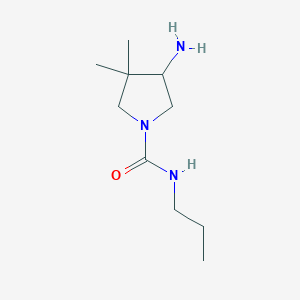
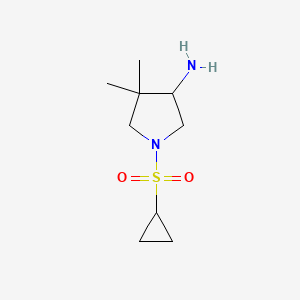

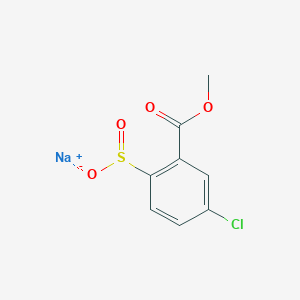
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
